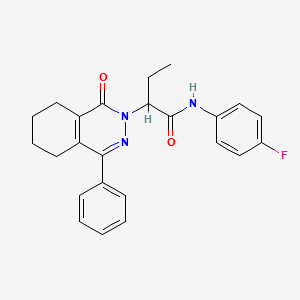![molecular formula C20H18FN5O2 B11375258 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11375258.png)
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Indole Moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(2-fluorophenyl)-5-(carboxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide.
Reduction: Various reduced forms of the triazole ring.
Substitution: Derivatives with different substituents on the fluorophenyl group.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between triazole-containing molecules and biological targets.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the indole moiety can interact with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxylate
- **2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
- **2-(2-bromophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents.
Properties
Molecular Formula |
C20H18FN5O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H18FN5O2/c21-15-6-2-4-8-18(15)26-24-17(12-27)19(25-26)20(28)22-10-9-13-11-23-16-7-3-1-5-14(13)16/h1-8,11,23,27H,9-10,12H2,(H,22,28) |
InChI Key |
CZNFYNRYCWPASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN(N=C3CO)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5'-{[(2,6-dimethylphenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B11375183.png)

![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11375194.png)
![[2-(Benzylsulfonyl)-5-chloropyrimidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11375198.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11375201.png)
![Methyl 5'-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11375203.png)
![2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11375205.png)
![5-chloro-N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11375207.png)
![2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11375224.png)
![methyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11375234.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone](/img/structure/B11375245.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375256.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11375264.png)
